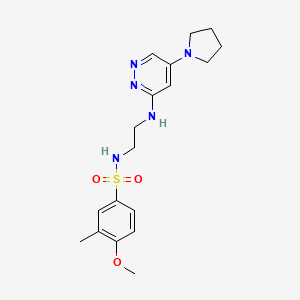
4-methoxy-3-methyl-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, they can participate in C(sp3)-H alkylation and arylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrrolidine derivatives are generally stable under normal conditions .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Benzenesulfonamide derivatives, including compounds similar to "4-methoxy-3-methyl-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide", have been synthesized and characterized for their potential as photosensitizers in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photodynamic therapy mechanisms. Such features are essential for effective cancer treatment using light-activated compounds to generate reactive oxygen species that can destroy cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Catalytic Applications
Some benzenesulfonamide compounds have been demonstrated to act as efficient and selective catalysts in alcohol oxidation processes. The structural features of these compounds, including their benzenesulfonamide moiety, contribute to their catalytic activity, enabling the selective oxidation of alcohols under specific conditions. This catalytic property is significant for various chemical synthesis processes and industrial applications (Hazra, Martins, Silva, & Pombeiro, 2015).
Antimicrobial and Antitumor Activities
Benzenesulfonamide derivatives have been explored for their antimicrobial and antitumor activities. These compounds have shown efficacy against various bacteria and fungi, indicating their potential as antimicrobial agents. Additionally, some derivatives exhibit significant antitumor activity, suggesting their application in cancer therapy. The structural diversity and modification of the benzenesulfonamide scaffold allow for the tuning of biological activities, making these compounds versatile in drug development (Sarvaiya, Gulati, & Patel, 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-3-methyl-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-14-11-16(5-6-17(14)26-2)27(24,25)21-8-7-19-18-12-15(13-20-22-18)23-9-3-4-10-23/h5-6,11-13,21H,3-4,7-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEFHDHDQUFTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCNC2=NN=CC(=C2)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

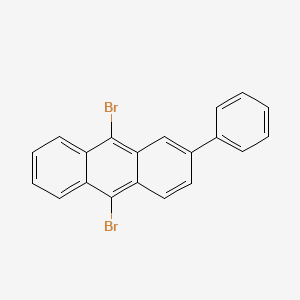
![2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2536252.png)
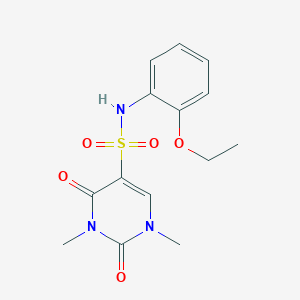
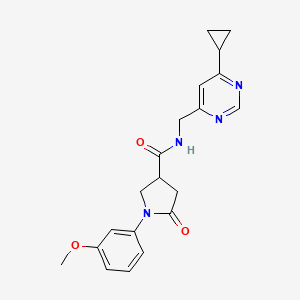
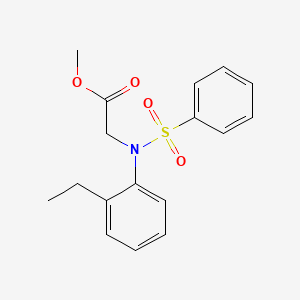
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2536258.png)
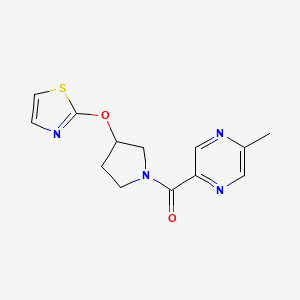
![N-(5-chloro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2536262.png)
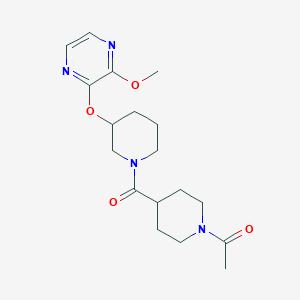

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2536270.png)
![1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2536271.png)
![2,4-dichloro-6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2536272.png)
![2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2536274.png)